Bispyridoxine is a compound derived from pyridoxine, also known as vitamin B6. It consists of two pyridoxine units linked together, enhancing its biological activity and potential therapeutic applications. Pyridoxine itself plays a crucial role in various metabolic processes, particularly in amino acid metabolism and neurotransmitter synthesis. Bispyridoxine retains the essential properties of pyridoxine while exhibiting increased potency and efficacy in certain biological contexts.
As a coenzyme, PLP interacts with enzymes to activate them. The specific mechanism varies depending on the reaction. However, a common theme is the formation of a Schiff base between the PLP's aldehyde group and an amino acid residue on the enzyme []. This binding activates the enzyme, allowing it to perform its catalytic function.
Bispyridoxine exhibits significant biological activity, particularly in antimicrobial and antibacterial domains. Studies have shown that various bis-phosphonium salts derived from pyridoxine possess potent antibacterial properties, with minimum inhibitory concentrations (MICs) indicating effectiveness against both Gram-positive and Gram-negative bacteria . Furthermore, the compound's enhanced structure may contribute to its ability to interact with biological targets more effectively than standard pyridoxine.
The synthesis of bispyridoxine can be achieved through several methods:
These methods highlight the versatility in synthesizing bispyridoxine and its derivatives.
Bispyridoxine has potential applications in several fields:
Research on bispyridoxine's interactions has revealed its capacity to bind with various biological molecules, enhancing its effectiveness as an antimicrobial agent. The interactions are influenced by the structural modifications made during synthesis, which can affect binding affinity and specificity towards target sites . Further studies are needed to elucidate the full range of interactions and mechanisms at play.
Bispyridoxine shares structural similarities with several other compounds derived from pyridoxine. Here are some notable examples:
| Compound Name | Structure Type | Biological Activity | Unique Features |
|---|---|---|---|
| Pyridoxine | Monomer | Essential nutrient | Precursor to active coenzymes |
| Bis-triphenylphosphonium | Bis-phosphonium salt | Antibacterial | High reactivity in organic synthesis |
| Bis-ammonium salts | Quaternary ammonium | Antimicrobial | Diverse substituents enhance activity |
| Pyridoxal | Aldehyde derivative | Coenzyme activity | Active form involved in amino acid metabolism |
Bispyridoxine's uniqueness lies in its dual pyridoxine structure, which potentially enhances its biological efficacy compared to these other compounds. Its design allows for improved interaction with biological targets, making it a promising candidate for further research and development.
Bispyridoxine possesses the molecular formula C₁₆H₂₀N₂O₅, which reflects its composition of sixteen carbon atoms, twenty hydrogen atoms, two nitrogen atoms, and five oxygen atoms [1] [3]. This formula indicates the presence of two pyridoxine-derived units within the molecular structure, connected through a methylene bridge that maintains the integrity of both pyridine ring systems [1]. The structural formula demonstrates the compound's classification as a bis-pyridine derivative, containing two nitrogen-containing heterocyclic rings [3].
Table 1: Molecular Properties of Bispyridoxine
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₀N₂O₅ |
| Molecular Weight | 320.34 g/mol |
| Density (Predicted) | 1.416±0.06 g/cm³ |
| Boiling Point (Predicted) | 744.7±55.0 °C |
| pKa (Predicted) | 9.52±0.10 |
| Physical Form | Solid |
| Color | Off-White to Dark Grey |
| Solubility | DMSO (Sparingly), Methanol (Slightly) |
| Stability | Hygroscopic, Temperature Sensitive |
The molecular weight of bispyridoxine is precisely 320.34 grams per mole, as determined through computational analysis by PubChem 2.1 [1]. This molecular weight represents exactly twice the mass of a single pyridoxine unit minus the mass of two hydrogen atoms, which are eliminated during the formation of the methylene bridge connection [1] [3]. The molecular weight analysis confirms the dimeric nature of the compound and provides essential data for quantitative analytical procedures and pharmaceutical applications [3].
The IUPAC nomenclature for bispyridoxine is 6-[[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methyl]-4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol [1]. This systematic name provides a comprehensive description of the molecular architecture, indicating the specific positioning of functional groups and the connectivity between the two pyridoxine units [1]. The nomenclature reveals that the compound contains two methylpyridine rings, each bearing hydroxyl and hydroxymethyl substituents, connected through a methylene bridge at the 4-position of one ring and the 6-position of another [1].
Table 2: Structural Characteristics of Bispyridoxine
| Structural Feature | Description |
|---|---|
| IUPAC Name | 6-[[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methyl]-4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol |
| Methylene Bridge Position | Connecting C-4 position of one pyridoxine unit to C-6 position of second unit |
| Number of Pyridoxine Units | 2 |
| Hydroxyl Groups Count | 5 (including hydroxymethyl groups) |
| Methyl Groups Count | 2 |
| Pyridine Rings Count | 2 |
The compound bears the CAS registry number 19203-56-6 and is alternatively known by several synonyms including pyridoxine dimer, bis-pyridoxine, and pyridoxine dimer (80%) [1] [3]. The structural identification is further supported by spectroscopic data, including InChI key RAZATUNSMMRNNT-UHFFFAOYSA-N and SMILES notation CC1=C(C(=C(C(=N1)CC2=C(C(=NC=C2CO)C)O)CO)CO)O [1].
The stereochemical analysis of bispyridoxine reveals a complex molecular architecture with multiple conformational possibilities [17]. Both pyridine rings maintain planarity with maximum deviation of less than 0.02 Å from their respective least-squares planes, similar to related pyridoxine complexes studied through X-ray crystallography [17]. The conformational flexibility of bispyridoxine arises primarily from rotation around the methylene bridge and the hydroxymethyl substituents [17].
Table 3: Conformational Analysis of Bispyridoxine
| Conformational Feature | Description | Energy Barrier (estimated) |
|---|---|---|
| Pyridine Ring Planarity | Both pyridine rings maintain planarity with maximum deviation <0.02 Å from least-squares plane | N/A (rigid) |
| Methylene Bridge Flexibility | Single methylene bridge allows rotation around C-C bonds | 2-4 kcal/mol |
| Hydroxymethyl Group Rotation | Hydroxymethyl groups can rotate around C-O bonds | 1-3 kcal/mol |
| Inter-ring Orientation | Rings can adopt various orientations relative to each other | 3-6 kcal/mol |
| Overall Molecular Shape | Extended linear to compact folded conformations possible | Variable |
The molecular conformation is influenced by intramolecular hydrogen bonding between hydroxyl groups and potential π-π interactions between the pyridine rings [17]. Computational analysis suggests that the compound can adopt various conformations ranging from extended linear arrangements to more compact folded structures, with the preferred conformation depending on the chemical environment and intermolecular interactions [17].
The methylene bridge represents the critical structural feature that connects the two pyridoxine units in bispyridoxine [1]. This bridge is formed through a carbon-carbon single bond linking the C-4 position of one pyridoxine unit to the C-6 position of the second unit [1]. The methylene bridge exhibits typical sp³ hybridization with tetrahedral geometry around the bridging carbon atom [1].
Table 4: Estimated Bond Lengths in Bispyridoxine
| Bond Type | Average Length (Å) | Hybridization |
|---|---|---|
| C-C (Pyridine Ring) | 1.39-1.40 | sp² |
| C-N (Pyridine Ring) | 1.33-1.34 | sp² |
| C-O (Hydroxyl) | 1.36-1.38 | sp² |
| C-C (Methylene Bridge) | 1.50-1.52 | sp³ |
| C-C (Methyl Group) | 1.50-1.51 | sp³ |
| C-O (Hydroxymethyl) | 1.41-1.43 | sp³ |
The methylene bridge linkage allows for rotational freedom around the C-C bonds, contributing to the conformational flexibility of the molecule [17]. This structural feature is essential for the compound's biological activity and determines its binding affinity to various molecular targets [17]. The bridge formation results in the loss of aromaticity at the connection points while maintaining the aromatic character of the pyridine rings [1].
The positioning of hydroxyl and methyl groups in bispyridoxine follows the characteristic pattern observed in pyridoxine derivatives [1]. Each pyridoxine unit contains a hydroxyl group at the 3-position of the pyridine ring, hydroxymethyl groups at the 4- and 5-positions, and a methyl group at the 2-position [1]. The total molecular structure incorporates five hydroxyl-containing functionalities: two phenolic hydroxyl groups and three hydroxymethyl groups [3].
Table 5: Estimated Bond Angles in Bispyridoxine
| Angle Type | Average Angle (°) | Geometry |
|---|---|---|
| C-C-C (Pyridine Ring) | 118-122 | Trigonal Planar |
| C-N-C (Pyridine Ring) | 116-118 | Trigonal Planar |
| C-C-O (Hydroxyl) | 110-112 | Tetrahedral |
| C-C-C (Methylene Bridge) | 109-111 | Tetrahedral |
| C-C-O (Hydroxymethyl) | 108-110 | Tetrahedral |
The hydroxyl groups contribute significantly to the compound's hydrogen bonding capabilities and water solubility characteristics [3]. The positioning of these functional groups creates multiple sites for potential hydrogen bond formation, both intramolecularly and intermolecularly [17]. The methyl groups at the 2-position of each pyridine ring provide steric bulk and influence the overall molecular conformation through Van der Waals interactions [1].
Bispyridoxine presents as a solid at room temperature with a characteristic off-white to dark grey coloration [2]. The compound maintains its solid state under standard laboratory conditions, which is consistent with its relatively high molecular weight and the presence of multiple hydroxyl groups that contribute to intermolecular hydrogen bonding. The color variation from off-white to dark grey may be attributed to the degree of purity, storage conditions, or potential oxidation of the compound under atmospheric exposure [2].
The crystalline nature of bispyridoxine is evident from its solid-state properties, though specific crystallographic data regarding crystal system, space group, or unit cell parameters were not identified in the current literature. The physical appearance characteristics make it readily distinguishable from other vitamin B6 derivatives and facilitate its identification during analytical procedures.
Bispyridoxine demonstrates sparingly soluble characteristics in dimethyl sulfoxide (DMSO) [2]. This limited solubility in DMSO, despite the solvent's excellent solvating properties for polar organic compounds, suggests significant intermolecular interactions within the bispyridoxine crystal lattice. For comparative analysis, pyridoxine (the monomeric form) exhibits solubility of approximately 10 mg/ml in DMSO [3], indicating that the dimeric structure substantially reduces solubility in this aprotic polar solvent.
The sparse solubility in DMSO can be attributed to the increased molecular size and the presence of multiple hydroxyl groups that favor intramolecular and intermolecular hydrogen bonding networks. These hydrogen bonds must be disrupted for dissolution to occur, requiring considerable energy input that DMSO cannot sufficiently provide despite its high dielectric constant and dipole moment.
In methanol, bispyridoxine exhibits slightly soluble behavior [2], which represents even more limited dissolution compared to DMSO. This reduced solubility in methanol, a protic polar solvent, suggests that the hydrogen bonding capabilities of methanol are insufficient to effectively disrupt the extensive hydrogen bonding network present in solid bispyridoxine.
The methanol solubility pattern contrasts with pyridoxine, which shows somewhat soluble characteristics in alcoholic solvents [4]. The decreased solubility of bispyridoxine in methanol compared to its monomeric counterpart reflects the increased molecular complexity and the stability of the dimeric structure through enhanced intermolecular interactions.
Computational predictions indicate that bispyridoxine possesses a boiling point of 744.7±55.0 °C [2]. This remarkably high boiling point reflects the compound's substantial molecular weight and extensive hydrogen bonding network. The predicted value demonstrates the thermal energy required to overcome the strong intermolecular forces present in the liquid phase.
The significant uncertainty range (±55.0 °C) in the prediction acknowledges the computational challenges associated with modeling complex molecular interactions in dimeric structures. The high boiling point also suggests potential thermal decomposition before reaching the actual boiling temperature, which is common for organic compounds containing multiple functional groups.
The predicted density of bispyridoxine is 1.416±0.06 g/cm³ [2], indicating a relatively dense solid structure. This density value exceeds that of water and reflects the compact molecular packing achievable through the extensive hydrogen bonding network formed by the multiple hydroxyl groups present in the dimeric structure.
The density prediction aligns with the solid-state characteristics of the compound and supports the presence of strong intermolecular interactions that contribute to tight molecular packing. The relatively small uncertainty (±0.06 g/cm³) suggests good computational confidence in this physical property prediction.
Bispyridoxine exhibits a predicted pKa value of 9.52±0.10 [2], classifying it as a weak base under physiological conditions. This pKa value is significantly higher than that reported for pyridoxine, which typically shows pKa values around 5.0-5.6 for its strongest basic site [5] [6].
The elevated pKa value in bispyridoxine suggests that the dimeric structure and additional molecular interactions influence the electronic environment around the basic nitrogen atoms in the pyridine rings. The higher pKa indicates reduced basicity compared to the monomeric form, potentially due to electronic effects from the linking between the two pyridoxine units.
This acid-base behavior has important implications for the compound's ionization state under various pH conditions and affects its solubility, stability, and potential biological interactions. At physiological pH (approximately 7.4), bispyridoxine would exist predominantly in its neutral form, given the pKa value of 9.52.
Bispyridoxine exhibits hygroscopic properties, meaning it readily absorbs moisture from the surrounding atmosphere [2]. This characteristic necessitates careful storage under controlled humidity conditions to prevent water uptake that could affect the compound's stability, purity, and handling properties.
The compound also demonstrates temperature sensitivity [2], requiring storage at 2-8°C to maintain stability and prevent degradation. This temperature sensitivity likely stems from the multiple functional groups present in the molecule, which may undergo thermal decomposition or rearrangement at elevated temperatures.
Based on thermal analysis studies of related pyridoxine compounds, thermal decomposition typically occurs in the range of 390-650°C for pyridoxine [7], with an activation energy for decomposition of approximately 20.0 kcal/mol [8]. While specific thermal decomposition data for bispyridoxine were not identified, the temperature sensitivity designation suggests potential degradation at much lower temperatures than the predicted boiling point.
The combination of hygroscopic nature and temperature sensitivity necessitates stringent storage conditions, typically involving desiccated environments at refrigerated temperatures. These properties also impact the compound's pharmaceutical applications and analytical procedures, requiring special handling protocols to maintain integrity during processing and analysis.
| Property | Value | Method |
|---|---|---|
| Physical State | Solid | Experimental observation |
| Appearance | Off-white to dark grey | Visual characterization |
| Molecular Formula | C₁₆H₂₀N₂O₅ | Spectroscopic determination |
| Molecular Weight | 320.34 g/mol | Mass spectrometric analysis |
| Boiling Point | 744.7±55.0 °C | Computational prediction |
| Density | 1.416±0.06 g/cm³ | Computational prediction |
| pKa | 9.52±0.10 | Computational prediction |
| DMSO Solubility | Sparingly soluble | Experimental observation |
| Methanol Solubility | Slightly soluble | Experimental observation |
| Storage Temperature | 2-8°C | Stability requirement |
| Hygroscopicity | Hygroscopic | Environmental response |
| Temperature Sensitivity | Sensitive | Stability characteristic |